molecular formula C17H20N2O4 B13644892 (R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid

(R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid

Cat. No.: B13644892
M. Wt: 316.35 g/mol
InChI Key: CKSQSUDAAXKBPL-CQSZACIVSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid is a chiral amino acid derivative. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group and an isoquinoline moiety attached to the propanoic acid backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with an isoquinoline derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated synthesis equipment and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The isoquinoline moiety can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA) can remove the Boc group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoquinoline N-oxides, while reduction would yield the free amino acid.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound can be used to study the interactions of isoquinoline derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties. Isoquinoline derivatives are known for their diverse biological activities, including anticancer and antimicrobial effects.

Industry

In the pharmaceutical industry, this compound could be used in the development of new drugs or as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid would depend on its specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The Boc group can be removed under physiological conditions, revealing the active amino acid which can then participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-(isoquinolin-7-yl)propanoic acid: Similar structure but without the Boc protecting group.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid: The enantiomer of the compound .

    Isoquinoline-7-carboxylic acid: Lacks the amino acid backbone but retains the isoquinoline moiety.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid is unique due to its combination of a chiral amino acid backbone with an isoquinoline moiety and a Boc protecting group. This combination imparts specific chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

(2R)-3-isoquinolin-7-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-11-4-5-12-6-7-18-10-13(12)8-11/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1

InChI Key

CKSQSUDAAXKBPL-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC2=C(C=C1)C=CN=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)C=CN=C2)C(=O)O

Origin of Product

United States

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